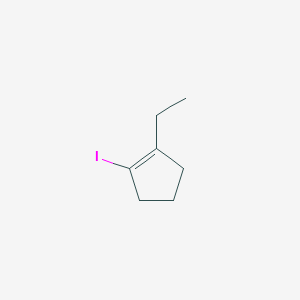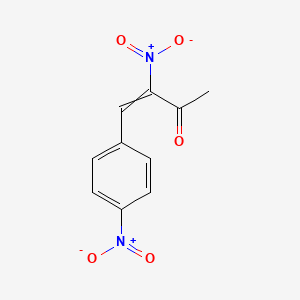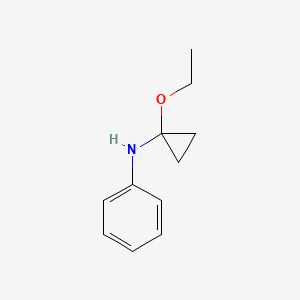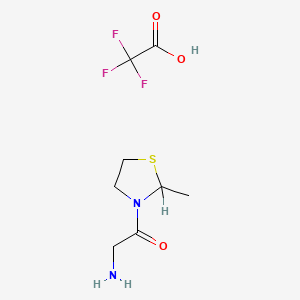
3-Glycyl-2-methylthiazolidine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Glycyl-2-methylthiazolidine trifluoroacetate is a compound that belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glycyl-2-methylthiazolidine trifluoroacetate typically involves the reaction of 2-methylthiazolidine with glycine in the presence of trifluoroacetic acid. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as dicarbethoxydihydrocollidine (DDC) or trifluoromethanesulfonic acid (TfOH) supported on silica can enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Glycyl-2-methylthiazolidine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the trifluoroacetate group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.
Wissenschaftliche Forschungsanwendungen
3-Glycyl-2-methylthiazolidine trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Glycyl-2-methylthiazolidine trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence oxidative stress and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiazolidine: A precursor in the synthesis of 3-Glycyl-2-methylthiazolidine trifluoroacetate.
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, used in the treatment of type 2 diabetes.
Thiazolidin-4-ones: Compounds with a thiazolidine ring and a carbonyl group at the fourth position, known for their diverse biological activities.
Uniqueness
This compound is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
107321-75-5 |
|---|---|
Molekularformel |
C8H13F3N2O3S |
Molekulargewicht |
274.26 g/mol |
IUPAC-Name |
2-amino-1-(2-methyl-1,3-thiazolidin-3-yl)ethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2OS.C2HF3O2/c1-5-8(2-3-10-5)6(9)4-7;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |
InChI-Schlüssel |
KINHKSMRRBECHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(CCS1)C(=O)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
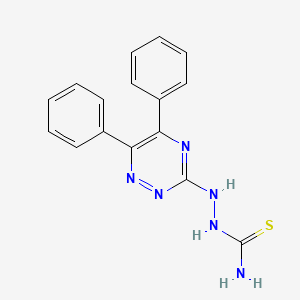
![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)

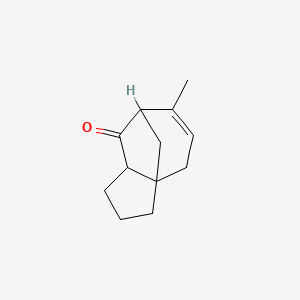
![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
